Home > Products > Screening Compounds P104368 > 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione - 339278-10-3

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Catalog Number: EVT-3173458
CAS Number: 339278-10-3
Molecular Formula: C16H10ClF3N4O4
Molecular Weight: 414.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This paper investigates its potential as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2.

Mechanism of Action

As a COX-2 inhibitor, this compound is thought to bind to the active site of the enzyme and block the production of prostaglandins, which are involved in inflammation. The paper suggests that it may bind to the active site of SARS-CoV-2 PLpro in a similar manner, preventing the processing of viral proteins.

Applications

The paper explores the potential application of this compound as an inhibitor of SARS-CoV-2 PLpro. This is based on its structural similarity to GRL0617, a known PLpro inhibitor of SARS-CoV.

Future Directions

The in silico study suggests that this compound warrants further investigation as a potential antiviral agent against SARS-CoV-2. Future research could include in vitro and in vivo studies to confirm its antiviral activity and assess its safety and efficacy.

GRL0617

Compound Description: GRL0617 is a known inhibitor of the papain-like proteinase (PLpro) of the SARS coronavirus (SARS-CoV) []. This compound serves as a starting point for virtual screening studies aiming to identify novel anti-PLpro candidates against SARS-CoV-2.

Relevance: This compound is structurally similar to 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione in that both compounds contain a core isoindole-1,3(2H)-dione moiety. The virtual screening study used GRL0617 as a reference structure to identify compounds with at least 65% similarity []. This suggests that 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione likely shares some structural features with GRL0617 and might also possess potential inhibitory activity against SARS-CoV-2 PLpro.

5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Compound Description: 5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide emerged as a potential anti-PLpro candidate with a high binding affinity (-9.7 kcal/mol) to the SARS-CoV-2 PLpro []. This compound was identified through virtual screening based on the structure of GRL0617.

Relevance: Although 5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide does not share the isoindole-1,3(2H)-dione core with 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione, it is considered related because it was identified in the same virtual screening study that investigated compounds structurally similar to GRL0617 []. This study specifically focused on identifying potential inhibitors of SARS-CoV-2 PLpro, suggesting a possible shared pharmacological target for both compounds.

2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Compound Description: 2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation []. This compound was also identified as a potential inhibitor of SARS-CoV-2 PLpro through the virtual screening study.

Relevance: 2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione shares the core isoindole-1,3(2H)-dione moiety with 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione. Both compounds were identified as potential inhibitors of SARS-CoV-2 PLpro in the same virtual screening study based on structural similarity to GRL0617 [].

3-Nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide

Compound Description: 3-Nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide is an inhibitor of Mycobacterium tuberculosis []. This compound was also identified as a potential inhibitor of SARS-CoV-2 PLpro through the virtual screening study.

Relevance: Although 3-Nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide does not share the isoindole-1,3(2H)-dione core with 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione, it is considered related because it was identified in the same virtual screening study that investigated compounds structurally similar to GRL0617 []. This study specifically focused on identifying potential inhibitors of SARS-CoV-2 PLpro, suggesting a possible shared pharmacological target for both compounds.

5-Acetamido-2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide

Compound Description: 5-Acetamido-2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide is a recently introduced inhibitor of SARS-CoV-2 PLpro []. It exhibited promising affinity for the viral proteinase in the virtual screening study.

Properties

CAS Number

339278-10-3

Product Name

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

IUPAC Name

2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-nitroisoindole-1,3-dione

Molecular Formula

C16H10ClF3N4O4

Molecular Weight

414.72 g/mol

InChI

InChI=1S/C16H10ClF3N4O4/c17-10-6-8(16(18,19)20)7-22-13(10)21-4-5-23-14(25)9-2-1-3-11(24(27)28)12(9)15(23)26/h1-3,6-7H,4-5H2,(H,21,22)

InChI Key

HWVOQMRDROJRBD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.